REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:23])C=1>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N+:9]=2[O-:23])=[CH:6][CH:7]=1
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Name
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|
Quantity
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26.8 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C1=NC=CC=C1C
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Name
|
|
Quantity
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39 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the obtained residue was purified 3 times by silica gel column chromatography (NH silica gel, ethyl acetate)
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Type
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CUSTOM
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Details
|
to give a white solid
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Type
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WASH
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Details
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The obtained solid was washed with ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=[N+](C=CC=C1C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |